Receptor Binding Affinity: IC50 Comparison vs. Dothiepin and Metabolites
In competitive binding assays using rat cortical homogenates, 6,11-Dihydro-11-hydroxy Dothiepin (northiaden) demonstrates an IC50 of 5.0 × 10⁻⁶ M at [³H]imipramine binding sites, compared to 2.8 × 10⁻⁶ M for dothiepin and 3.2 × 10⁻⁵ M for dothiepin sulphoxide [1]. At serotonergic [³H]spiperone sites, northiaden's IC50 is 5.0 × 10⁻⁶ M versus 4.2 × 10⁻⁶ M for dothiepin [1]. This positions northiaden as a moderately less potent binder than the parent drug but significantly more active than the sulphoxide metabolites.
| Evidence Dimension | Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 5.0 × 10⁻⁶ M (imipramine site); 5.0 × 10⁻⁶ M (spiperone site) |
| Comparator Or Baseline | Dothiepin: 2.8 × 10⁻⁶ M (imipramine), 4.2 × 10⁻⁶ M (spiperone); Dothiepin sulphoxide: 3.2 × 10⁻⁵ M (imipramine) |
| Quantified Difference | Northiaden IC50 1.8× higher (imipramine) and 1.2× higher (spiperone) than dothiepin; 6.4× lower than sulphoxide |
| Conditions | Rat cortical homogenates, [³H]imipramine and [³H]spiperone radioligands |
Why This Matters
Quantifies the relative contribution of this metabolite to overall pharmacological activity and distinguishes its binding profile from the parent drug for research applications.
- [1] Fulton A, Norman T, Burrows GD. Assessment of the antidepressant activity of dothiepin and its metabolites by preclinical tests. J Affect Disord. 1982 Sep;4(2):113-9. PMID: 6215444. View Source
